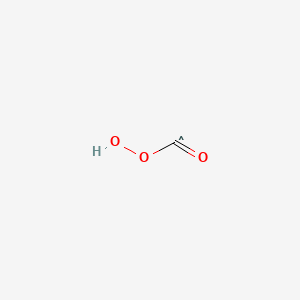
(Hydridodioxido)oxidocarbon(.)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(hydridodioxido)oxidocarbon(.) is a carbon oxoacid. It is a conjugate acid of a (dioxido)oxidocarbonate(.1-).
Scientific Research Applications
Hydrogen Production and Fuel Cells
- The enzyme [FeFe]-hydrogenase from Clostridium acetobutylicum, a component structurally similar to (hydridodioxido)oxidocarbon, has been utilized as a hydrogen production catalyst in a photoelectrochemical biofuel cell. The enzyme demonstrated efficient catalytic activity towards the reduction of protons to hydrogen when adsorbed on carbon electrodes. This finding is significant for the development of biofuel cells that can operate under illumination, thereby converting biofuel substrates into hydrogen energy (Hambourger et al., 2008).
Wastewater Treatment
- Iron-based materials, possibly including complexes with structures analogous to (hydridodioxido)oxidocarbon, have been extensively studied for their application in Advanced Oxidation Processes (AOPs) for wastewater treatment. These materials have been identified for their cost-effectiveness and environmental friendliness. They are particularly noted for their role in the activation of heterogeneous AOPs, crucial for the removal of refractory organic pollutants from wastewater (Luo et al., 2020).
Catalytic Oxidation Processes
- Complexes structurally related to (hydridodioxido)oxidocarbon, particularly those involving transition metals like vanadium, have been recognized for their role in various oxidative catalytic reactions. These materials are particularly important for the oxidation of organic compounds under mild conditions, highlighting their potential in industrial applications and chemical synthesis (Sutradhar et al., 2015).
Solar Energy Conversion
- Research into ruthenium complexes, which may share some structural characteristics with (hydridodioxido)oxidocarbon, has shown promising results in solar energy conversion. Specifically, the use of these complexes in solution-phase reaction schemes has demonstrated the potential for the stoichiometric liberation of dihydrogen and dioxygen, a critical step towards efficient solar-driven water splitting and renewable energy research (Kohl et al., 2009).
Hydrogen Storage
- The quest for efficient hydrogen storage solutions for future transport and the development of a hydrogen economy has led to the investigation of metal hydrides. These studies aim to improve properties such as hydrogen-storage capacity, kinetics, and cyclic behavior, crucial for on-board applications. Metal hydrides, which may include complexes similar to (hydridodioxido)oxidocarbon, stand as promising candidates for competitive hydrogen storage solutions (Sakintuna et al., 2007).
Oxygen Evolution Catalysis
- The field of oxygen evolution catalysis, particularly in acidic media, has seen advancements with the use of cobalt-phosphate polyoxometalate clusters. These clusters, which might share some structural similarities with (hydridodioxido)oxidocarbon, have demonstrated enhanced catalytic activity and stability, showing promise for applications in electrolysis and renewable energy production (Han et al., 2020).
properties
Molecular Formula |
CHO3 |
|---|---|
Molecular Weight |
61.017 g/mol |
InChI |
InChI=1S/CHO3/c2-1-4-3/h3H |
InChI Key |
PCHWFRYSQGPDFR-UHFFFAOYSA-N |
SMILES |
[C](=O)OO |
Canonical SMILES |
[C](=O)OO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




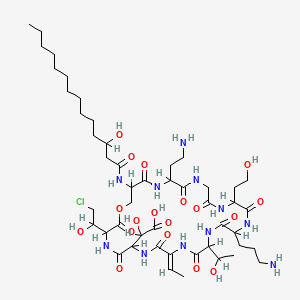

![(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide](/img/structure/B1233969.png)
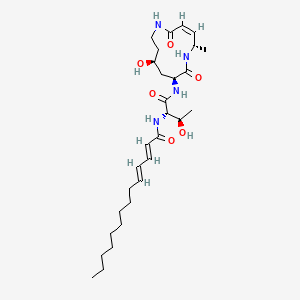
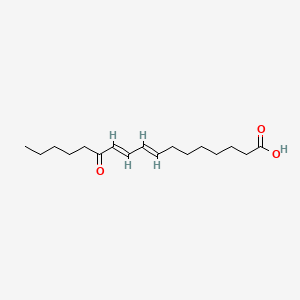
![(E)-7-[3-[[3-(4-ethylphenyl)sulfanyl-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1233975.png)

![2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1233977.png)
![(1Z,5R,14R,15S,16S,19Z)-14,16-Dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione](/img/structure/B1233978.png)
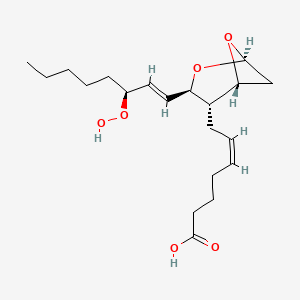
![N-ethyl-N'-[4-[4-[[(E)-4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1233981.png)

